molecular formula C10H6ClFN2O B13687409 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13687409
M. Wt: 224.62 g/mol
InChI Key: ADVKTKMHQYSGCL-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cytokine production and suppression of intracellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde include:

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

ADVKTKMHQYSGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC=C(N2)C=O

Origin of Product

United States

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